molecular formula C24H25FN4O2 B13413638 6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole

6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole

Cat. No.: B13413638
M. Wt: 420.5 g/mol
InChI Key: LLIWRHGEHGEQJI-UHFFFAOYSA-N
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Description

6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole is a complex organic compound that features a benzisoxazole core with fluorine and piperidine substituents. This compound is notable for its applications in medicinal chemistry, particularly in the synthesis of antipsychotic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole typically involves multiple steps, starting with the formation of the benzisoxazole core. This can be achieved through a cyclization reaction involving a nitrile oxide and an aryl halide. The introduction of the fluorine atom is usually done via electrophilic fluorination. The piperidine rings are then attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole undergoes various chemical reactions, including:

    Oxidation: This can lead to the formation of oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms to the compound.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Halogenated compounds and strong bases or acids are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole involves its interaction with specific molecular targets in the body. It primarily acts on neurotransmitter receptors in the brain, modulating their activity to produce therapeutic effects. The compound’s fluorine and piperidine groups enhance its binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

    Risperidone: An antipsychotic drug with a similar benzisoxazole core.

    Paliperidone: A metabolite of risperidone with similar pharmacological properties.

    Iloperidone: Another antipsychotic with a related structure.

Uniqueness

What sets 6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole apart is its specific substitution pattern, which imparts unique pharmacokinetic and pharmacodynamic properties. This makes it a valuable compound in the development of new therapeutic agents.

Properties

Molecular Formula

C24H25FN4O2

Molecular Weight

420.5 g/mol

IUPAC Name

6-fluoro-3-[1-(3-piperidin-4-yl-1,2-benzoxazol-6-yl)piperidin-4-yl]-1,2-benzoxazole

InChI

InChI=1S/C24H25FN4O2/c25-17-1-3-19-21(13-17)30-28-24(19)16-7-11-29(12-8-16)18-2-4-20-22(14-18)31-27-23(20)15-5-9-26-10-6-15/h1-4,13-16,26H,5-12H2

InChI Key

LLIWRHGEHGEQJI-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NOC3=C2C=CC(=C3)N4CCC(CC4)C5=NOC6=C5C=CC(=C6)F

Origin of Product

United States

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